molecular formula C11H23N3O B14580073 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- CAS No. 61321-95-7

2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro-

Cat. No.: B14580073
CAS No.: 61321-95-7
M. Wt: 213.32 g/mol
InChI Key: WHKZJEVIAIYRNC-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- is a heterocyclic organic compound. It features a pyrimidinone core, which is a six-membered ring containing nitrogen atoms at positions 1 and 3, and an oxygen atom at position 2. The compound is further substituted with an ethyl group at position 1 and a 2-(ethylmethylamino)ethyl group at position 3. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidinone core, followed by the introduction of the ethyl and ethylmethylaminoethyl substituents. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. Purification steps such as recrystallization, distillation, or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The ethyl and ethylmethylaminoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic effects includes investigations into its use as an antiviral, antibacterial, or anticancer agent.

    Industry: The compound’s unique properties make it valuable in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- include other pyrimidinone derivatives with different substituents, such as:

  • 2(1H)-Pyrimidinone, 1-methyl-3-[2-(methylamino)ethyl]tetrahydro-
  • 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(dimethylamino)ethyl]tetrahydro-
  • 2(1H)-Pyrimidinone, 1-propyl-3-[2-(ethylamino)ethyl]tetrahydro-

Uniqueness

The uniqueness of 2(1H)-Pyrimidinone, 1-ethyl-3-[2-(ethylmethylamino)ethyl]tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

61321-95-7

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

1-ethyl-3-[2-[ethyl(methyl)amino]ethyl]-1,3-diazinan-2-one

InChI

InChI=1S/C11H23N3O/c1-4-12(3)9-10-14-8-6-7-13(5-2)11(14)15/h4-10H2,1-3H3

InChI Key

WHKZJEVIAIYRNC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCN(C1=O)CCN(C)CC

Origin of Product

United States

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